

Protriptyline tricyclic antidepressant class comparison

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Compound Focus: Protriptyline Hydrochloride

CAS No.: 1225-55-4

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Comparative Pharmacological Profile

The table below compares protriptyline with other antidepressants, including different TCAs and common alternatives:

Parameter	Protriptyline	Amitriptyline (TCA)	Bupropion	Sertraline (SSRI)
Drug Class	Tricyclic antidepressant (secondary amine) [1] [2]	Tricyclic antidepressant (tertiary amine) [3]	Norepinephrine-dopamine reuptake inhibitor [1]	Selective Serotonin Reuptake Inhibitor (SSRI) [1]
Primary Indications	Depression [1]	Depression, chronic pain [3]	Major depressive disorder, seasonal affective disorder, smoking cessation [1]	Depression, anxiety, OCD, PTSD, panic disorder [1]

Parameter	Protriptyline	Amitriptyline (TCA)	Bupropion	Sertraline (SSRI)
Mechanism of Action	Serotonin and norepinephrine reuptake inhibition [2]	Serotonin and norepinephrine reuptake inhibition [3]	Norepinephrine and dopamine reuptake inhibition [1]	Primarily serotonin reuptake inhibition [1]
User Rating (Positive Effect)	100% (from 4 ratings) [1]	Information Missing	60% (from 2926 ratings) [1]	64% (from 4623 ratings) [1]
Average Price (without insurance)	\$152.96 for 100 tablets (5mg) [1]	Information Missing	\$10.58-\$14.40 for 30 tablets (150mg ER) [1]	\$15.75 for 100 tablets (100mg) [1]
Half-Life (Hours)	92 [1]	Information Missing	30 [1]	66 [1]

Experimental Data on Multi-Target Activity in Alzheimer's Disease

Protriptyline has been investigated for its potential in Alzheimer's disease (AD) through a multi-target approach.

Detailed Experimental Protocols

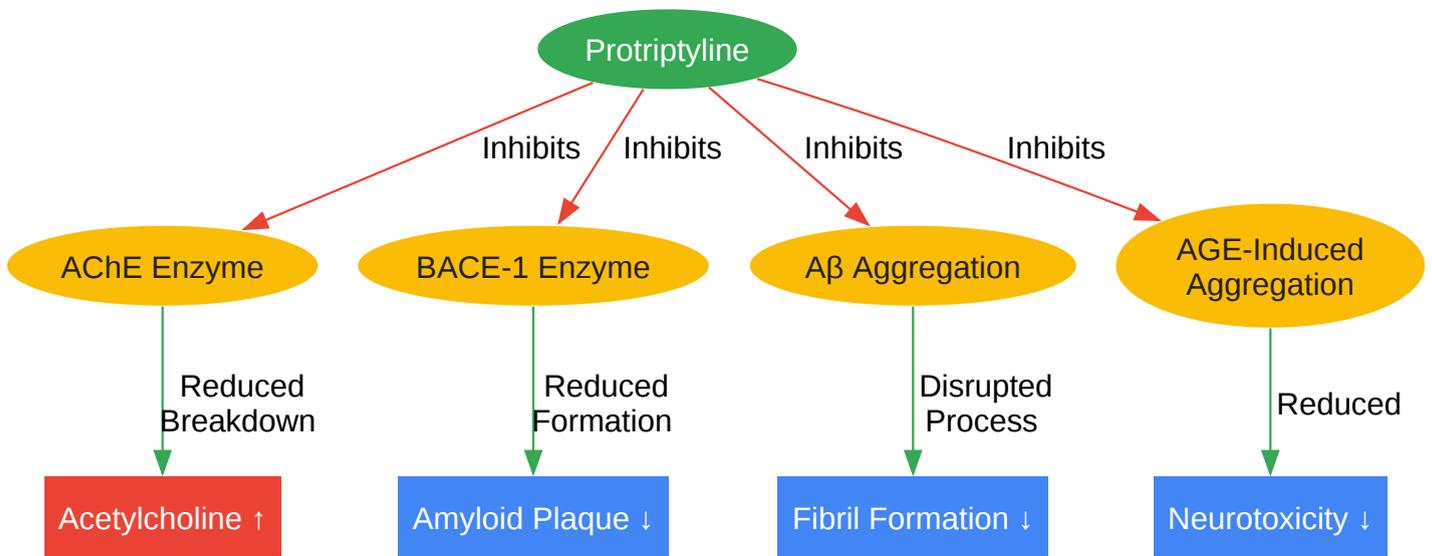
- In Silico Molecular Docking:** A library of 140 FDA-approved nervous system drugs was screened via computational docking against three key AD targets: Acetylcholinesterase (AChE), β -secretase (BACE-1), and amyloid- β (A β) peptide. Ligands were ranked based on binding energy scores and specific polar interactions within the active sites [4].
- In Vitro Enzymatic Assays:** The inhibitory activity of the top candidates, including several TCAs, was experimentally validated. For AChE inhibition, the IC₅₀ (half-maximal inhibitory concentration) was determined using a range of drug concentrations (0.05–0.8 mM). The mechanism of inhibition was further characterized using Lineweaver-Burk analysis [4].

- **Biophysical Binding Studies:** The interaction between protriptyline and AChE was confirmed and quantified using Isothermal Titration Calorimetry (ITC), which measures the heat change during binding. Fluorescence quenching experiments were used to study the binding affinity and conformational changes in the enzyme [4].
- **Aggregation Inhibition Studies:** The inhibitory effect on A β aggregation was assessed using atomic force microscopy (AFM) to visualize the formation of amyloid fibrils in the presence and absence of the drug. The study also investigated the drug's ability to inhibit glycation-induced amyloid aggregation [4].
- **Molecular Dynamics (MD) Simulations:** Comprehensive MD simulations were performed to understand the stability and molecular basis of the interactions between protriptyline and the target proteins (AChE, BACE-1, A β) observed in the docking and experimental studies [4].

Key Experimental Findings

- **Potent AChE Inhibition:** Protriptyline exhibited the strongest AChE inhibitory activity among the five TCAs tested, with an IC₅₀ of **0.06 mM**. The mechanism was identified as **competitive inhibition** [4].
- **Multi-Target Efficacy:** Protriptyline showed significant inhibitory activity not only against AChE but also against BACE-1 and A β aggregation, qualifying it as a promising Multi-Target Directed Ligand (MTDL) for AD [4].
- **Structural Insights:** Crystallographic studies of β -cyclodextrin-protriptyline complexes revealed that the rigid tricyclic core of protriptyline facilitates a deep insertion into hydrophobic cavities, which is crucial for its strong binding and inhibitory action [5].

The multi-target mechanism of protriptyline in Alzheimer's disease models can be visualized as follows:



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Figure: Protriptyline's multi-target mechanism of action. The drug simultaneously inhibits key enzymes and pathological aggregation processes implicated in Alzheimer's disease.

Formulation Research to Mitigate Side Effects

Research into cyclodextrin (CD) complexes aims to improve the properties of TCAs like protriptyline.

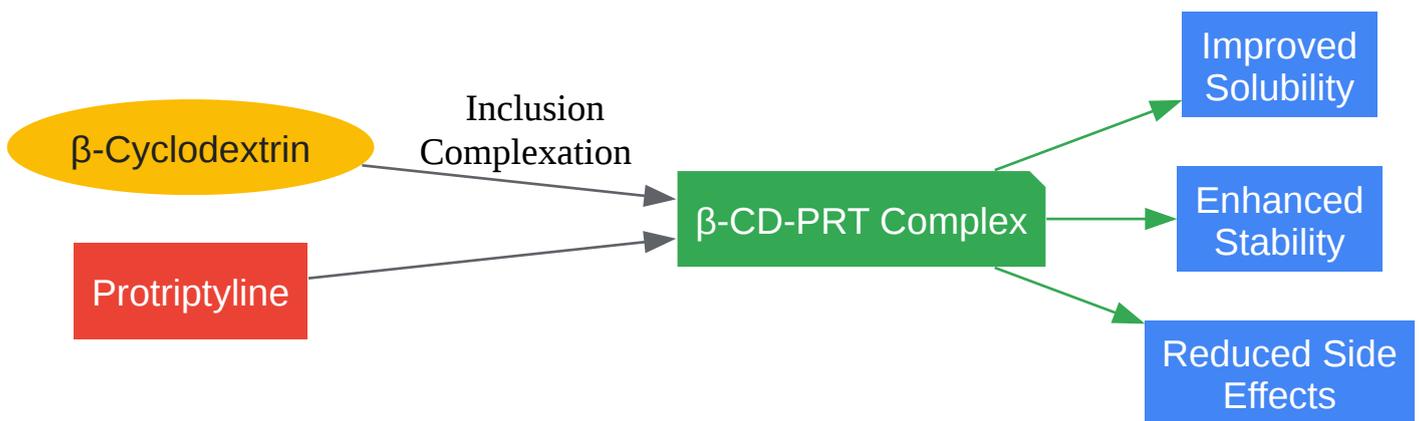
Experimental Protocol for Complexation

- **Complex Formation:** β -cyclodextrin and protriptyline are combined in an aqueous solution at a 1:1 molar ratio. The mixture is stirred extensively to facilitate the inclusion of the drug's hydrophobic tricyclic ring into the lipophilic cavity of the cyclodextrin [5].
- **Characterization:** The resulting β -CD-PRT inclusion complex is characterized using techniques like single-crystal X-ray diffraction (XRD) to determine the precise atomic structure and Density Functional Theory (DFT) calculations to model the interaction energetics and stability [5].

Key Findings on Formulation

- **Enhanced Stability:** The primary driving force for the complex is a **C–H··· π interaction** between the B-ring of protriptyline and the interior of the β -cyclodextrin cavity. The rigid structure of protriptyline allows for a deep insertion, resulting in a more stable complex compared to other TCAs like maprotiline [5].
- **Research Purpose:** This line of research explores how cyclodextrin encapsulation can improve a drug's water solubility, protect it from degradation, and potentially reduce its undesired side effects, thereby enhancing its therapeutic profile [5].

The conceptual process of cyclodextrin-drug complexation is shown below:



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Figure: Cyclodextrin inclusion complexation process. Protriptyline is encapsulated within the β -cyclodextrin cavity, leading to potential improvements in key pharmaceutical properties.

Implications for Research and Development

Protriptyline presents several promising avenues for research based on its profile:

- **Drug Repurposing for Alzheimer's Disease:** Its established safety profile and potent multi-target activity against AChE, BACE-1, and A β aggregation make it a strong candidate for clinical repurposing in AD [4].
- **Advanced Formulation Development:** The successful formation of stable β -cyclodextrin complexes provides a pathway to develop novel protriptyline formulations with improved bioavailability and a potentially better side-effect profile [5].
- **Exploring Efficacy in Depression:** The high user-reported effectiveness, though from a small sample, alongside its distinct noradrenergic profile, suggests that protriptyline may be a particularly

effective option for certain subtypes of depression and warrants further comparative clinical study [1] [3].

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